molecular formula C11H15NO3 B3056858 L-Tyrosine, O-methyl-, methyl ester, hydrochloride CAS No. 7479-01-8

L-Tyrosine, O-methyl-, methyl ester, hydrochloride

Cat. No.: B3056858
CAS No.: 7479-01-8
M. Wt: 209.24 g/mol
InChI Key: USYGMXDJUAQNGU-UHFFFAOYSA-N
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Description

L-Tyrosine, O-methyl-, methyl ester, hydrochloride is a derivative of the amino acid L-tyrosine. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its stability and is often utilized as a prodrug to enhance the bioavailability of L-tyrosine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosine, O-methyl-, methyl ester, hydrochloride can be synthesized through the esterification of L-tyrosine with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This reaction typically occurs at room temperature and yields the desired ester in good to excellent yields . The general reaction is as follows:

L-Tyrosine+MethanolTrimethylchlorosilaneL-Tyrosine, O-methyl-, methyl ester, hydrochloride\text{L-Tyrosine} + \text{Methanol} \xrightarrow{\text{Trimethylchlorosilane}} \text{this compound} L-Tyrosine+MethanolTrimethylchlorosilane​L-Tyrosine, O-methyl-, methyl ester, hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize similar reaction conditions but are optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, O-methyl-, methyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

L-Tyrosine, O-methyl-, methyl ester, hydrochloride can be compared with other tyrosine derivatives such as:

Uniqueness

This compound is unique due to its stability and relatively low hydrolysis rate, making it a superior prodrug among tyrosine esters .

Properties

IUPAC Name

methyl 2-amino-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYGMXDJUAQNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331217
Record name methyl 2-amino-3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7479-01-8
Record name methyl 2-amino-3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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